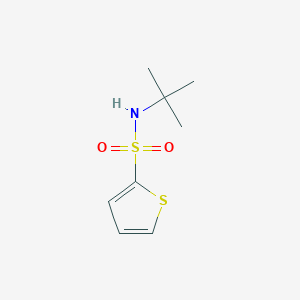
methyl 3-phenyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) is a chemical compound with the molecular formula C11H6F3NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a trifluoromethyl group and a phenyl group attached to the isoxazole ring makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,propylester: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of 4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
104721-33-7 |
|---|---|
Formule moléculaire |
C12H8F3NO3 |
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
methyl 3-phenyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)8-9(7-5-3-2-4-6-7)16-19-10(8)12(13,14)15/h2-6H,1H3 |
Clé InChI |
AULRMNJYLKKYAB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(F)(F)F |
SMILES canonique |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C(F)(F)F |
Synonymes |
4-Isoxazolecarboxylicacid,3-phenyl-5-(trifluoromethyl)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)









